tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
CAS No.: 1932510-29-6
Cat. No.: VC8085854
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932510-29-6 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 |
| IUPAC Name | tert-butyl (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 |
| Standard InChI Key | KFOSBANHALBORK-NXEZZACHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CNCC2 |
| SMILES | CC(C)(C)OC(=O)N1CCC2C1CNCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1CNCC2 |
Introduction
Structural Overview and Key Properties
Molecular Identity and Stereochemistry
The compound has the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. Its IUPAC name is tert-butyl (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine-1-carboxylate, with the Boc group attached at the 1-position of the pyrrolo[2,3-c]pyridine scaffold. The stereochemical descriptors (3aR,7aS) indicate the absolute configuration of the bicyclic system, critical for its synthetic and pharmacological behavior .
Table 1: Molecular and Structural Data
| Parameter | Value/Description | Source |
|---|---|---|
| CAS No. | 1932510-29-6 | |
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CCC2C1CNCC2 | |
| InChIKey | KFOSBANHALBORK-NXEZZACHSA-N | |
| PubChem ID | 91666815 |
Synthesis and Reaction Conditions
Synthetic Routes
The synthesis typically involves Boc protection of a pyrrolo[2,3-c]pyridine derivative followed by catalytic hydrogenation to achieve the octahydro structure. Key steps include:
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Protection: Reaction of pyrrolo[2,3-c]pyridine-1-carboxylic acid with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).
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Hydrogenation: Use of palladium catalysts (e.g., Pd/C) in inert atmospheres to saturate the pyrrolo ring system, yielding the bicyclic structure.
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Conditions | Outcome |
|---|---|---|
| Catalyst Loading | 5–10% Pd/C | High yield |
| Temperature | 20–50°C | Controlled saturation |
| Solvent | Ethanol or THF | Improved solubility |
Industrial-Scale Production
Large-scale synthesis employs continuous flow systems and automated reactors to enhance efficiency. Yields are optimized via precise control of hydrogen pressure and reaction time.
Physical and Chemical Properties
Spectroscopic Characterization
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¹H NMR: Signals for tert-butyl (δ ~1.4 ppm, singlet for 9H), pyrrolidine protons (δ 3.0–4.5 ppm), and pyridine nitrogen environments.
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IR Spectroscopy: Boc carbonyl stretch at ~1725 cm⁻¹.
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Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 227.17.
Biological and Pharmacological Applications
Role in Drug Discovery
As a Boc-protected intermediate, this compound serves as a precursor in synthesizing bioactive molecules. Its rigid bicyclic structure enables:
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Targeted Modifications: Introduction of functional groups at specific positions (e.g., substitution, oxidation).
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Neuroprotective Derivatives: Structural analogs have shown potential in modulating neuroinflammatory pathways.
Comparative Stereochemical Impact
The (3aR,7aS) configuration affects binding affinity and metabolism compared to its enantiomer (3aS,7aR). For example:
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Receptor Interactions: Steric differences may alter interactions with GPCRs or kinase targets .
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Metabolic Stability: The R,S configuration may enhance resistance to enzymatic degradation .
| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear gloves, lab coat |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use N95/P95 mask |
Data sourced from safety data sheet .
Emergency Procedures
Comparative Analysis with Related Compounds
Enantiomeric Variants
| Property | (3aR,7aS)-Isomer (CAS 1932510-29-6) | (3aS,7aR)-Isomer (CAS 1609395-12-1) |
|---|---|---|
| CAS No. | 1932510-29-6 | 1609395-12-1 |
| Molecular Formula | C₁₂H₂₂N₂O₂ | C₁₂H₂₂N₂O₂ |
| Key Applications | Neuroprotective intermediates | Anticancer research |
Structural Analogues
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Tert-butyl pyrido[4',5'-5,4]pyrrolo[2,3-c]pyridine-3-carboxylate: Carboxylate at 3-position, yielding 45% yield in synthesis.
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4-Bromo-Substituted Derivatives: Enable cross-coupling reactions (e.g., Suzuki-Miyaura).
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